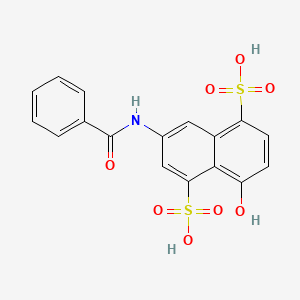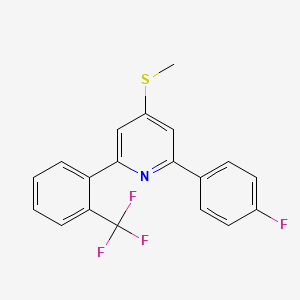
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with fluorophenyl, methylthio, and trifluoromethylphenyl groups
Méthodes De Préparation
The synthesis of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)pyridine with 4-fluoroaniline under specific reaction conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)- can be compared with other similar compounds, such as:
Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)phenyl)-: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(difluoromethyl)phenyl)-: The presence of a difluoromethyl group instead of a trifluoromethyl group can influence the compound’s chemical properties and interactions with molecular targets.
Pyridine, 2-(4-fluorophenyl)-4-(methylthio)-6-(2-(trifluoromethyl)benzyl)-: The substitution of a benzyl group for the phenyl group can alter the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.
Propriétés
Numéro CAS |
116610-89-0 |
|---|---|
Formule moléculaire |
C19H13F4NS |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-4-methylsulfanyl-6-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C19H13F4NS/c1-25-14-10-17(12-6-8-13(20)9-7-12)24-18(11-14)15-4-2-3-5-16(15)19(21,22)23/h2-11H,1H3 |
Clé InChI |
QXCXMWLYXCBSHY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=NC(=C1)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)

![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
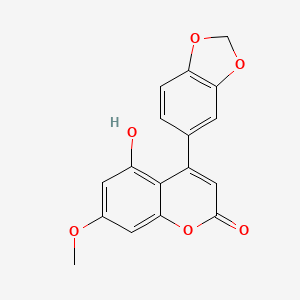
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
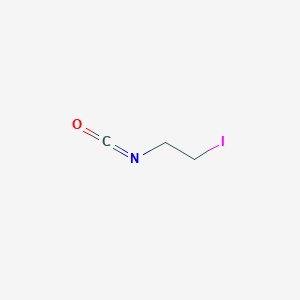
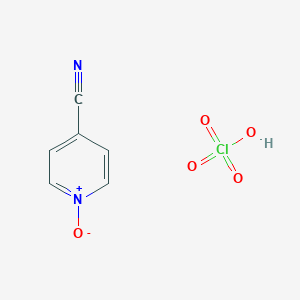
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
